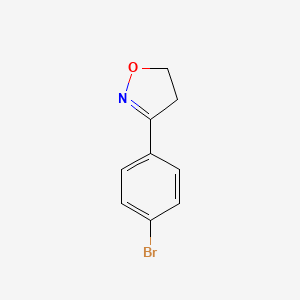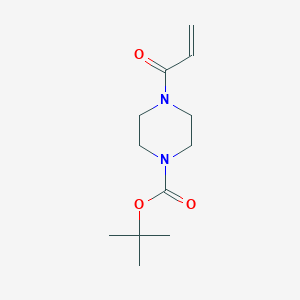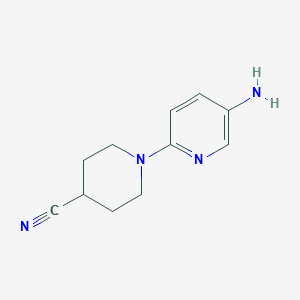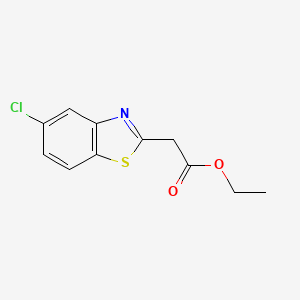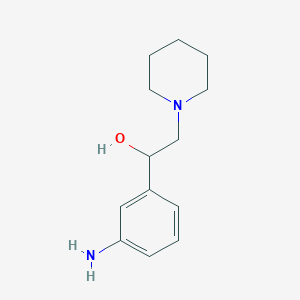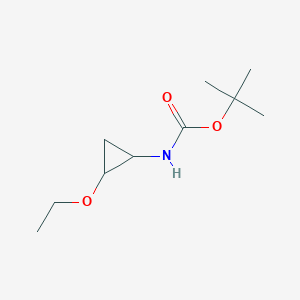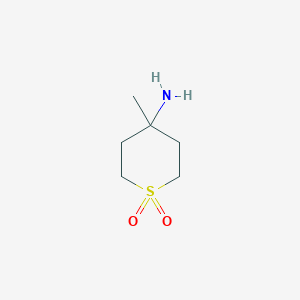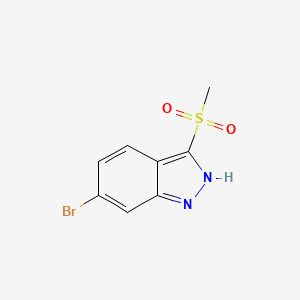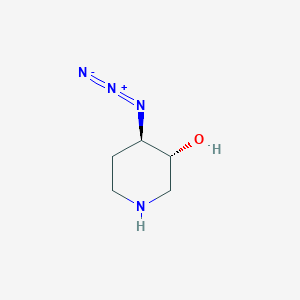![molecular formula C9H14N2O2S B1373939 2-{[(2-éthyl-1,3-thiazol-5-yl)méthyl]amino}acétate de méthyle CAS No. 1179285-52-9](/img/structure/B1373939.png)
2-{[(2-éthyl-1,3-thiazol-5-yl)méthyl]amino}acétate de méthyle
Vue d'ensemble
Description
Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic drugs .
Applications De Recherche Scientifique
Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
For instance, some thiazole derivatives can act like a peroxisome proliferator-activated receptor agonist, playing an important role in the regulation of central inflammation .
Result of Action
For instance, some thiazole derivatives have shown significant analgesic and anti-inflammatory activities . Others have demonstrated cytotoxicity activity on human tumor cell lines .
Action Environment
The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their action and efficacy .
Analyse Biochimique
Biochemical Properties
Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, thiazole derivatives, including Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate, have been shown to exhibit antioxidant, antimicrobial, and anti-inflammatory properties . These interactions are primarily mediated through the binding of the thiazole ring to specific active sites on enzymes and proteins, altering their conformation and activity.
Cellular Effects
Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate affects various cellular processes and functions. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling pathways . Additionally, Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes involved in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, thiazole derivatives have been shown to inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to changes in enzyme conformation, affecting their catalytic activity. Additionally, Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity . Additionally, long-term exposure to Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate can result in changes in cellular function, such as alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage. Studies have shown that thiazole derivatives can have a threshold effect, where their biological activity changes significantly at specific dosage levels .
Metabolic Pathways
Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate is involved in various metabolic pathways. It interacts with several enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, thiazole derivatives can modulate the activity of enzymes involved in oxidative stress and inflammation, leading to changes in the levels of reactive oxygen species and inflammatory mediators . Additionally, Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate can affect the metabolism of other biomolecules, such as lipids and carbohydrates, by influencing the activity of key metabolic enzymes.
Transport and Distribution
The transport and distribution of Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate within cells and tissues are critical factors that influence its biological activity. This compound can interact with specific transporters and binding proteins, affecting its localization and accumulation . For example, thiazole derivatives can be transported across cell membranes by specific transporters, leading to their accumulation in specific cellular compartments . Additionally, Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate can bind to proteins in the cytoplasm and nucleus, influencing its distribution and activity within cells.
Subcellular Localization
The subcellular localization of Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate is an important factor that influences its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, thiazole derivatives can be localized to the mitochondria, where they can modulate mitochondrial function and oxidative stress . Additionally, Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate can be targeted to the nucleus, where it can influence gene expression and transcriptional activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate typically involves the reaction of 2-ethyl-1,3-thiazole-5-carbaldehyde with methyl glycinate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-methylthiazole: Known for its antimicrobial properties.
2-Ethylthiazole: Used as a flavoring agent and in the synthesis of pharmaceuticals.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.
Uniqueness
Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate is unique due to its specific structure, which combines the thiazole ring with an aminoacetate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propriétés
IUPAC Name |
methyl 2-[(2-ethyl-1,3-thiazol-5-yl)methylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-3-8-11-5-7(14-8)4-10-6-9(12)13-2/h5,10H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJBGHPRONZXDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(S1)CNCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1373860.png)
